molecular formula C17H19F3NO4- B12338466 (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

Cat. No.: B12338466
M. Wt: 358.33 g/mol
InChI Key: QCXSJRUEERTHEK-OLZOCXBDSA-M
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Description

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a tert-butoxycarbonyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Trifluoromethylphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a trifluoromethylphenyl halide reacts with the pyrrolidine ring.

    Protection of the Amino Group: The amino group on the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a trifluoromethyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Boc group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of trifluoromethyl alcohol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its role in enzyme inhibition assays.

Medicine:

  • Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
  • Studied for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the synthesis of agrochemicals and specialty chemicals.
  • Employed in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different binding properties.

    (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-methylphenyl]pyrrolidine-3-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.

Uniqueness: The presence of the trifluoromethyl group in (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate imparts unique electronic and steric properties, enhancing its binding affinity and specificity in various applications. This makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C17H19F3NO4-

Molecular Weight

358.33 g/mol

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-4-6-11(7-5-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/p-1/t12-,13+/m1/s1

InChI Key

QCXSJRUEERTHEK-OLZOCXBDSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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